(2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its benzoxazole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
(2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: stands out due to its unique combination of benzoxazole and methoxyphenyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C28H24N4O5 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(E)-N-[N'-(1,3-benzoxazol-2-yl)-N-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamimidoyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O5/c1-35-21-13-7-19(8-14-21)11-17-25(33)30-27(32-28-29-23-5-3-4-6-24(23)37-28)31-26(34)18-12-20-9-15-22(36-2)16-10-20/h3-18H,1-2H3,(H2,29,30,31,32,33,34)/b17-11+,18-12+ |
InChI Key |
IGFIELRQHRXRLB-JYFOCSDGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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